2-Methylbutane-1,2-diamine
Overview
Description
2-Methylbutane-1,2-diamine is an organic compound with the molecular formula C5H14N2. It is a diamine, meaning it contains two amine groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbutane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanone with ammonia in the presence of a reducing agent. Another method involves the catalytic hydrogenation of 2-methylbutane-1,2-dinitrile. The reaction conditions typically include elevated temperatures and pressures to facilitate the reduction process .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale catalytic hydrogenation processes. The starting material, 2-methylbutane-1,2-dinitrile, is subjected to hydrogenation in the presence of a metal catalyst such as palladium or platinum. The reaction is carried out under high pressure and temperature to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acid chlorides are commonly used reagents.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
2-Methylbutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylbutane-1,2-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, facilitating reactions such as nucleophilic substitution and catalysis. The compound can also act as a ligand, coordinating with metal ions in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar in structure but with a shorter carbon chain.
1,3-Diaminopropane: Contains amine groups on different carbon atoms.
2-Methyl-1,3-diaminobutane: Similar structure but with amine groups on different positions.
Uniqueness
2-Methylbutane-1,2-diamine is unique due to its specific arrangement of amine groups and the presence of a methyl group on the second carbon atom. This structural feature imparts distinct chemical properties and reactivity compared to other diamines .
Properties
IUPAC Name |
2-methylbutane-1,2-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-3-5(2,7)4-6/h3-4,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUURUZMXPDLAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.